molecular formula C15H20ClN3O2 B1426581 (2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride CAS No. 1332529-20-0

(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride

Cat. No. B1426581
CAS RN: 1332529-20-0
M. Wt: 309.79 g/mol
InChI Key: QAYSXKJOPIFBCO-UHFFFAOYSA-N
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Description

The compound contains an indene group, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . It also contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The indene and oxadiazole rings would contribute to the rigidity of the molecule, while the amine and hydrochloride groups could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The amine group could act as a nucleophile in various reactions, while the oxadiazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of an amine group could make the compound basic, while the hydrochloride group could make it soluble in water .

Scientific Research Applications

Pharmacological Research

This compound serves as a valuable intermediate in the synthesis of various disubstituted 1-(indolin-5-yl)methanamines . These structures are of interest due to their interaction with RCAR/PYR/PYL receptor proteins, which are significant in plant biology and pharmacology .

Antimicrobial Agent Development

Derivatives of 2,3-dihydro-1H-inden compounds have shown promising antibacterial and antifungal properties . This suggests that our compound could be a precursor in developing new antimicrobial agents targeting a range of pathogens.

Cancer Research

Compounds with a 2,3-dihydro-1H-inden structure have been identified to exhibit anticancer properties . The compound could be used to synthesize new derivatives for targeted cancer therapies.

Neurological Disorder Treatments

Given the structural similarity to compounds known for anti-Alzheimer’s disease activities, this compound could be explored for the synthesis of new drugs aimed at treating neurological disorders .

Anti-inflammatory Applications

The anti-inflammatory properties of related inden structures suggest potential applications of this compound in the synthesis of anti-inflammatory drugs .

Antioxidant Properties

Research on similar structures has revealed antioxidant capabilities, which implies that derivatives of this compound could be beneficial in creating antioxidants for various therapeutic applications .

Agricultural Chemistry

The interaction with plant receptor proteins indicates potential use in agricultural chemistry, possibly in the development of growth regulators or stress response modifiers in crops .

Synthetic Organic Chemistry

As a versatile intermediate, this compound could be used in synthetic organic chemistry to create a wide array of heterocyclic compounds with potential applications across different fields of chemistry and biology .

Future Directions

The future research directions for this compound could involve studying its potential pharmacological properties, exploring its reactivity in various chemical reactions, and optimizing its synthesis process .

properties

IUPAC Name

2-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)-1,2,4-oxadiazol-3-yl]-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2.ClH/c1-16-8-7-14-17-15(20-18-14)10-19-13-6-5-11-3-2-4-12(11)9-13;/h5-6,9,16H,2-4,7-8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYSXKJOPIFBCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NOC(=N1)COC2=CC3=C(CCC3)C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride
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(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride
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(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride
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(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride
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(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride
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(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride

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